7-Methyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Methyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a chromenopyrrole core substituted with a 4-nitrophenyl group at position 1, a 5-methylisoxazol-3-yl group at position 2, and a methyl group at position 7 (Fig. 1). The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 4-nitrobenzaldehyde), and primary amines, as described in . This method enables rapid diversification of substituents, making it feasible to generate libraries for drug discovery.
Properties
IUPAC Name |
7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6/c1-11-3-8-16-15(9-11)20(26)18-19(13-4-6-14(7-5-13)25(28)29)24(22(27)21(18)30-16)17-10-12(2)31-23-17/h3-10,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAWIJXYPCRPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of chromeno-pyrrole derivatives, which are known for their diverse pharmacological properties. In this article, we will explore the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H17N3O6. Its molecular weight is approximately 431.4 g/mol. The compound features a chromeno-pyrrole core structure, which is significant for its biological activity.
Antioxidant Activity
Research indicates that chromeno-pyrrole derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The specific antioxidant activity of this compound has not been extensively documented but can be inferred from related compounds within its class .
Antimicrobial Activity
Preliminary studies suggest that derivatives of chromeno-pyrroles possess antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. This activity is particularly important in the context of rising antibiotic resistance .
Cytotoxicity and Anticancer Potential
Chromeno-pyrrole derivatives have demonstrated cytotoxic effects against several cancer cell lines. For example, studies have shown that similar compounds can inhibit the growth of leukemia and colorectal cancer cells. The presence of specific functional groups in this compound may enhance its anticancer potential by inducing apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Studies : A study evaluated a series of chromeno-pyrrole derivatives for their antimicrobial efficacy against fungal and bacterial strains. Results indicated significant inhibition zones for certain derivatives against Bacillus megaterium and Micrococcus spp., suggesting potential applications in treating infections .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines showed that certain chromeno-pyrrole derivatives exhibited potent cytotoxicity. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation .
Data Summary Table
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s substituents significantly influence its physicochemical properties compared to analogs. Key examples include:
Key Observations :
- Electron-Withdrawing vs. This may influence melting points and solubility .
Spectroscopic Differences
- IR Spectroscopy: The target compound’s nitro group would exhibit asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) NO₂ stretches, absent in analogs with hydroxyl (: 3330 cm⁻¹) or alkoxy groups (: ~1250 cm⁻¹ for C-O-C) .
- NMR Spectroscopy : The 4-nitrophenyl group would deshield adjacent protons, causing distinct <sup>1</sup>H NMR shifts compared to 3-hydroxyphenyl (e.g., δ 7.59 ppm in ). The methylisoxazole proton (δ ~6.3–6.4 ppm) would differ from furan protons (δ ~6.25–6.39 ppm in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
